methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate - 172647-94-8

methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate

Catalog Number: EVT-457017
CAS Number: 172647-94-8
Molecular Formula: C10H10N2O2
Molecular Weight: 190.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Metal-Catalyzed Coupling Reactions: The pyrrole and pyridine rings within the core structure can participate in various metal-catalyzed coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. These transformations provide access to more complex molecules with extended conjugation or diverse substitution patterns. [, ]
Applications
  • Anticancer Agents: Several studies highlight the synthesis and evaluation of pyrrolo[2,3-b]pyridine derivatives as potential anticancer agents. These compounds target various proteins involved in cancer cell growth and survival, including ALK kinase, CSF-1R, and Bcl-2. [, , , , ] For instance, compound 8o was identified as a novel PI3K/mTOR dual inhibitor with promising anticancer activity. []
  • Antiviral Agents: Research indicates the potential of pyrrolo[2,3-b]pyridine derivatives as antiviral agents, specifically against HIV-1. These compounds act by inhibiting viral attachment to host cells. [, , , ] Notably, BMS-378806 (3) and BMS-488043 (4) have progressed to clinical studies due to their promising antiviral activity. []
  • Anti-inflammatory Agents: Some studies suggest that pyrrolo[2,3-b]pyridine derivatives could have anti-inflammatory properties. These compounds could potentially target key inflammatory mediators like p38 MAP kinase and JAK1. [, , ]
  • Treatment of Migraine: Certain pyrrolo[3,2-b]pyridine derivatives, structurally related to methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, have been investigated for their potential in treating migraine by acting as selective serotonin one F receptor agonists (SSOFRA). [, ] These compounds exhibit high affinity for the 5-HT1F receptor while demonstrating improved selectivity profiles compared to earlier SSOFRAs. [, ]

1. 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate (Pexidartinib) []

  • Compound Description: Pexidartinib is a dihydrochloride salt dihydrate form of a potent and selective inhibitor of colony-stimulating factor 1 receptor (CSF-1R) that has shown promising anticancer activity in vitro, particularly against HOS cells (IC50 = 88.79 ± 8.07 nM). [] Pexidartinib induces HOS cell death through apoptosis and by blocking the G0/G1 phase. []
  • Relevance: Pexidartinib shares the core 1H-pyrrolo[2,3-b]pyridine scaffold with methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, with modifications at the 1 and 3 positions. [, ]

2. 7-[3-(Cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one (7d-6) []

  • Compound Description: 7d-6 is a potent platelet-derived growth factor receptor (PDGF-betaR) inhibitor, exhibiting an IC50 of 0.05 μM in a cell proliferation assay (CPA) and 0.03 μM in an auto-phosphorylation assay (APA). []
  • Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridine core with methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, although it features a methyl group at the 1-position and a complex quinoxalinone substituent at the 3-position. [] This highlights the versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold in medicinal chemistry.

3. 7-[3-(Cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}-5-methoxyquinoxalin-2(1H)-one (7d-9) []

  • Compound Description: 7d-9 demonstrates potent and selective inhibitory activity against PDGF-betaR with IC50 values of 0.014 μM (CPA) and 0.007 μM (APA). [] Additionally, it shows high selectivity over other kinases like VEGFR2, EGFR, c-Met, and IGF-IR. []
  • Relevance: This compound is a derivative of 7d-6 and also shares the 1H-pyrrolo[2,3-b]pyridine core with methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate. [] The presence of a methoxy group at the 5-position of the quinoxalinone moiety in 7d-9 significantly enhances its potency compared to 7d-6. []

4. 3-Bromo-2-ethyl-5-methyl-1H-pyrrolo[2,3-b]pyridine []

  • Compound Description: This compound was formed serendipitously during an attempt to synthesize [(5MAP)2CuBr2]2 in 2-butanone. [] Copper(II)-catalyzed Baeyer-Villiger oxidation of the solvent generated acetate ions, which then reacted with the condensation product of 2-amino-5-methylpyridine and the solvent to form the bicyclic ligand. []
  • Relevance: The formation of this compound highlights the reactivity of the pyrrolo[2,3-b]pyridine scaffold, particularly at the 2- and 3-positions, which is also the site of functionalization in methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate. []

5. 4-Benzoyl-1-[(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)oxoacetyl]-2-(R)-methylpiperazine (BMS-378806) []

  • Compound Description: BMS-378806 is a potent HIV-1 attachment inhibitor that disrupts the interaction between the viral envelope protein gp120 and the host cell receptor CD4. [] It exhibits improved pharmaceutical properties compared to its indole analogue. []
  • Relevance: This compound highlights the use of the 1H-pyrrolo[2,3-b]pyridine scaffold, similar to methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, in developing antiviral agents. []

6. 5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737) []

  • Compound Description: BMS-645737 is a potent and selective vascular endothelial growth factor receptor-2 (VEGFR-2) antagonist. [] It undergoes extensive metabolism in various species, including oxidation, conjugation with taurine, sulfate, glucuronide, and uniquely, N-acetylglucosamine. []
  • Relevance: While structurally more complex, BMS-645737 incorporates the 2-methyl-1H-pyrrolo[2,3-b]pyridine motif, demonstrating the application of this core structure found in methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate in developing drugs targeting different therapeutic areas. []

7. 1-(4-Benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-488043) []

  • Compound Description: BMS-488043 is an azaindole derivative that acts as a potent HIV-1 attachment inhibitor. [] In preliminary clinical trials, it successfully reduced viral load in HIV-1-infected individuals. []
  • Relevance: Although structurally distinct, BMS-488043 shares the pyrrolopyridine core with methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, highlighting the versatility of this core structure in developing antiviral agents. [] The presence of the pyrrolo[2,3-c]pyridine isomer in BMS-488043 emphasizes the potential of exploring different isomeric forms of this scaffold. []

8. 6-(But-3-en-1-yl)-4-(1-methyl-6-(morpholine-4-carbonyl)-1H-benzo[d]imidazol-4-yl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (Cpd27, GNE-371) []

  • Compound Description: GNE-371 is a potent and selective inhibitor of the second bromodomain of human transcription-initiation-factor TFIID subunit 1 (TAF1(2)) with an IC50 of 10 nM. [] It exhibits antiproliferative synergy with the BET inhibitor JQ1, suggesting its potential in oncology research. []
  • Relevance: Although structurally different from methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, GNE-371 incorporates the pyrrolo[2,3-c]pyridine core, emphasizing the potential of this scaffold and its isomers in medicinal chemistry. []

9. 1-(4-Benzoylpiperazin-1-yl)-2-(4-fluoro-7-[1,2,3]triazol-1-yl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-585248) []

  • Compound Description: BMS-585248 is a potent HIV-1 attachment inhibitor targeting the viral envelope protein gp120. [] It exhibits subnanomolar potency in a pseudotype infectivity assay and demonstrates a good pharmacokinetic profile. []
  • Relevance: Similar to BMS-488043, BMS-585248 features the pyrrolo[2,3-c]pyridine core, highlighting its utility in antiviral drug development. []

10. Nortopsentin Analogues []

  • Compound Description: Nortopsentin analogues are a class of 1H-pyrrolo[2,3-b]pyridine derivatives investigated for their anticancer activity, specifically against diffuse malignant peritoneal mesothelioma (DMPM). [] These compounds exhibit cyclin-dependent kinase 1 (CDK1) inhibitory activity and induce caspase-dependent apoptosis in DMPM cells. []
  • Relevance: Nortopsentin analogues share the core 1H-pyrrolo[2,3-b]pyridine scaffold with methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, showcasing the potential of this core structure in anticancer drug discovery. []

11. N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives []

  • Compound Description: These derivatives act as selective inhibitors of Janus kinase 1 (JAK1), a key player in inflammatory and autoimmune responses. [] One of the most promising compounds in this series, 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (31g), effectively reduces the proliferation and fibrogenic gene expression of TGF-β-induced hepatic stellate cells (HSCs). []
  • Relevance: The development of these JAK1 inhibitors, based on the N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold, showcases the versatility of the pyrrolo[2,3-b]pyridine core structure found in methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate in targeting different therapeutic areas. []

12. (Dimethylamino)-Functionalised ‘Titanocenes’ []

  • Compound Description: These ‘titanocene’ derivatives, incorporating a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) moiety, were synthesized and evaluated for their anticancer activity. [] The most cytotoxic compound, 5a, demonstrated significant activity against LLC-PK cells with an IC50 of 8.8 μM. []
  • Relevance: This research highlights the incorporation of the 1H-pyrrolo[2,3-b]pyridine scaffold, present in methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, into ‘titanocene’ complexes to potentially enhance their anticancer properties. []

13. 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one []

  • Compound Description: This complex polyheterocyclic compound was efficiently synthesized using a FeCl3-SiO2 catalyzed reaction. []
  • Relevance: Although structurally different from methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, this compound exemplifies the utilization of the pyrrolo[3,4-b]pyridine motif, highlighting the broader relevance of the pyrrolopyridine scaffold in synthetic chemistry. []

14. (6-(1-(5-Fluoropyridin-2-yl)ethoxy)-1-(5-methyl-1H-pyrazol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)((2S)-2-methylmorpholin-4-yl)methanone []

  • Compound Description: This compound is a highly potent, selective, and brain-penetrable anaplastic lymphoma kinase (ALK) inhibitor. [] It effectively reduces phosphorylated ALK levels in the hippocampus and prefrontal cortex of mice, suggesting its potential in studying ALK-mediated brain functions. []
  • Relevance: This compound showcases the use of the 1H-pyrrolo[2,3-b]pyridine core, also present in methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, in developing CNS-penetrant kinase inhibitors. []

15. 2-Methoxy-N-((6-(1-methyl-4-(methylamino)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-7-yl)pyridin-2-yl)methyl)acetamide (BMS-066) []

  • Compound Description: BMS-066 is a potent and selective inhibitor of IKK2, exhibiting promising in vitro potency and favorable pharmacokinetic and physicochemical properties. []
  • Relevance: While structurally distinct from methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, BMS-066 incorporates the pyrrolo[2,3-b]pyridine moiety, highlighting the significance of this scaffold in medicinal chemistry. []

16. N-[3-(1-Methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]propanamide []

  • Compound Description: This compound is a selective serotonin one F receptor agonist (SSOFRA), showing over 100-fold selectivity over 5-HT1A, 5-HT1B, and 5-HT1D receptors. [] It exhibits potential as a treatment for migraine headaches without cardiovascular side effects. []
  • Relevance: Though structurally different from methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, it exemplifies the use of the pyrrolo[3,2-b]pyridine isomer in medicinal chemistry, emphasizing the potential of exploring different isomeric forms of this scaffold. []

17. 4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO) []

  • Compound Description: VNO is a potential oxidative impurity of venetoclax, a Bcl-2 inhibitor used for treating hematological malignancies. [] It forms during the oxidative degradation of venetoclax and can further undergo Meisenheimer rearrangement to form venetoclax hydroxylamine impurity. []
  • Relevance: VNO highlights the susceptibility of the 1H-pyrrolo[2,3-b]pyridine scaffold, also present in methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, to oxidation. [] This finding emphasizes the need for careful consideration of potential metabolic pathways during drug development involving this scaffold.

18. 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA) []

  • Compound Description: VHA is another potential oxidative impurity of venetoclax, formed through the Meisenheimer rearrangement of VNO. []
  • Relevance: Similar to VNO, VHA demonstrates the potential for oxidative modification of the 1H-pyrrolo[2,3-b]pyridine scaffold, emphasizing the importance of understanding the metabolic fate of compounds containing this structural motif. []

19. N-(2,4-Difluorobenzyl)-3-(1H-pyrazol-5-yl)imidazo[1,2-b]pyridazin-6-amine (1) []

  • Compound Description: Compound 1 served as a starting point for the development of potent, selective, and brain-penetrant anaplastic lymphoma kinase (ALK) inhibitors through a scaffold hopping and lead optimization process. []
  • Relevance: While structurally distinct from methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, compound 1 exemplifies a scaffold hopping strategy that led to the discovery of a potent ALK inhibitor containing the 1H-pyrrolo[2,3-b]pyridine core. [] This finding highlights the potential for discovering novel bioactive molecules by modifying and exploring similar scaffolds.

20. 4-(((2S,4S)-1-(4-Trifluoromethyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (36b) []

  • Compound Description: Compound 36b is a potent and selective JAK1 inhibitor exhibiting an IC50 of 0.044 nM and demonstrating significant selectivity over JAK2, JAK3, and TYK2. [] It effectively inhibits JAK1-STAT phosphorylation in human L-132 or SK-MES-1 cells and has shown promising results in a bleomycin-induced fibrosis mouse model. []
  • Relevance: Compound 36b highlights the successful modification of the N-methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate core present in methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate to develop a potent and selective JAK1 inhibitor with potential therapeutic benefits for pulmonary fibrosis. []

21. 2-(1-(2-Chloro-6-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-5-cyclopropylpyrimidin-4-amine (w2) []

  • Compound Description: Compound w2 is a potent and drug-like hDHODH inhibitor with an IC50 of 173.4 nM, discovered through the optimization of BAY 41-2272. [] It possesses acceptable pharmacokinetic properties and has shown promising therapeutic effects in a dextran sulfate sodium-induced acute ulcerative colitis model. []
  • Relevance: Compound w2 exemplifies the use of the 1H-pyrrolo[2,3-b]pyridine scaffold, similar to methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, in developing novel hDHODH inhibitors for inflammatory bowel disease treatment. [] This finding highlights the scaffold's versatility and potential for targeting various therapeutic areas.

Properties

CAS Number

172647-94-8

Product Name

methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate

IUPAC Name

methyl 2-pyrrolo[2,3-b]pyridin-1-ylacetate

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

InChI

InChI=1S/C10H10N2O2/c1-14-9(13)7-12-6-4-8-3-2-5-11-10(8)12/h2-6H,7H2,1H3

InChI Key

BOKGUZZEEWDHPT-UHFFFAOYSA-N

SMILES

COC(=O)CN1C=CC2=C1N=CC=C2

Synonyms

Pyrrolo[2,3-b]pyridin-1-yl-acetic acid Methyl ester

Canonical SMILES

COC(=O)CN1C=CC2=C1N=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.